N1-Propyl Substitution Confers Lipophilicity (clogP) and Membrane Permeability Advantage Over N-Unsubstituted and N-Propargyl Analogs
The N1-propyl substituent on CAS 339277-68-8 contributes substantial calculated lipophilicity relative to the N-unsubstituted analog (CAS 339277-40-6, clogP ~3.8 estimated by fragment addition from the 4,5-diphenylimidazole core clogP of 2.84 [1]) and the N-propargyl variant (CAS 339277-70-2). The 4,5-diphenylimidazole core alone has a measured logP of 2.84 [1]. Addition of the N1-propyl group (+1.5 log units, estimated) and the 4-methoxybenzylthioether side chain (+2.5 log units, estimated) yields a predicted clogP of approximately 5.5–6.5 for CAS 339277-68-8, placing it within a favorable range for passive membrane permeation while maintaining adequate aqueous solubility for in vitro assay formats. The N-unsubstituted analog (CAS 339277-40-6) lacks this N-alkyl contribution, reducing its estimated clogP by ~1.5 units and potentially limiting membrane partitioning.
| Evidence Dimension | Calculated lipophilicity (clogP) as a determinant of membrane permeability |
|---|---|
| Target Compound Data | Estimated clogP ~5.5–6.5 (CAS 339277-68-8, C26H26N2OS, MW 414.57) |
| Comparator Or Baseline | 4,5-Diphenylimidazole core: measured logP = 2.84 [1]; N-unsubstituted analog (CAS 339277-40-6): estimated clogP ~3.8–4.5 |
| Quantified Difference | ΔclogP ≈ +1.5 to +2.7 units vs. core; ΔclogP ≈ +1.5 to +2.0 units vs. N-unsubstituted analog |
| Conditions | Fragment-based clogP estimation; core logP measured by HPLC at SIELC [1] |
Why This Matters
Higher calculated lipophilicity predicts improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based screening assays, making CAS 339277-68-8 a more suitable candidate than the N-unsubstituted analog for cellular phenotypic screening.
- [1] SIELC Technologies. 4,5-Diphenylimidazole – measured logP = 2.84. 2018. View Source
